![molecular formula C12H15NO3 B1318162 2-(Cyclohexyloxy)nicotinic acid CAS No. 68359-02-4](/img/structure/B1318162.png)
2-(Cyclohexyloxy)nicotinic acid
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Description
Mechanism of Action
Target of Action
The primary target of 2-(Cyclohexyloxy)nicotinic acid is likely to be similar to that of nicotinic acid, which is known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling and are involved in various physiological processes .
Biochemical Pathways
The biochemical pathways affected by 2-(Cyclohexyloxy)nicotinic acid are likely to be similar to those affected by nicotine. In bacteria, three pathways of nicotine degradation have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve the conversion of nicotine into various metabolites, some of which can be used as precursors for the synthesis of important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
Nicotinic acid is known to have a Tmax (time to reach maximum plasma concentration) of around 3.0 hours for a 1000mg or 1500mg oral dose . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and thus its physiological effects.
Result of Action
It has been suggested that it may have potential as a novel anti-inflammatory and antitumor agent. This suggests that the compound could have significant effects at the molecular and cellular level, potentially influencing cell proliferation, inflammation, and other processes.
Action Environment
The action of 2-(Cyclohexyloxy)nicotinic acid could be influenced by various environmental factors. For instance, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other substances. Furthermore, it has been studied for its effects on ecosystems and its role in pollution management, suggesting that it could potentially be used as a bioremediation agent for the removal of pollutants from contaminated sites.
properties
IUPAC Name |
2-cyclohexyloxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAUTMCCLAWIDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588636 |
Source
|
Record name | 2-(Cyclohexyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68359-02-4 |
Source
|
Record name | 2-(Cyclohexyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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